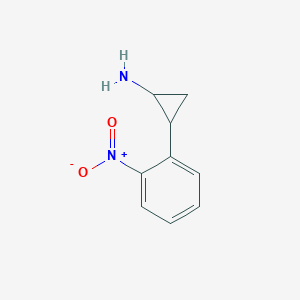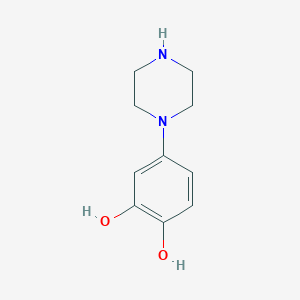
3-(3-Phenylpropyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenylpropyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure This compound is an analogue of cyclobutane, with the nitrogen atom replacing one of the carbon atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropyl)azetidine can be achieved through several methods. This reaction is typically mediated by visible light and requires the matching of frontier molecular orbital energies of the reactants to lower the transition-state energy and promote reactivity .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and allows for the synthesis of various substituted azetidines with high yields.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Phenylpropyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring into more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives.
Scientific Research Applications
3-(3-Phenylpropyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines . This stability allows for unique reactivity that can be triggered under appropriate conditions, leading to the formation of various functionalized products.
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles that are less stable and more reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are more stable and less reactive than azetidines.
Uniqueness: 3-(3-Phenylpropyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(3-phenylpropyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)7-4-8-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2 |
InChI Key |
YZHNUIYJMSIVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)








